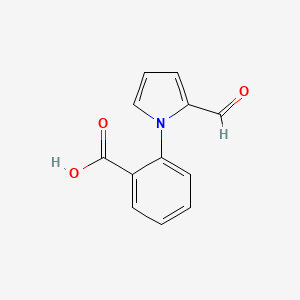

2-(2-formyl-1H-pyrrol-1-yl)benzoic acid

Description

BenchChem offers high-quality 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-formylpyrrol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-8-9-4-3-7-13(9)11-6-2-1-5-10(11)12(15)16/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHZUSLVNBVTHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2C=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Chemical Profile: 2-(2-Formyl-1H-pyrrol-1-yl)benzoic Acid

The following technical guide details the chemical properties, synthesis, and application of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid (CAS: 55540-44-8).

Executive Summary

2-(2-formyl-1H-pyrrol-1-yl)benzoic acid represents a critical bifunctional pharmacophore in heterocyclic chemistry. Characterized by an electron-rich pyrrole ring substituted with an electron-withdrawing formyl group and an ortho-benzoic acid moiety, this molecule serves as a "linchpin" intermediate. Its unique ortho-substitution pattern pre-organizes the molecule for intramolecular cyclization, making it an ideal precursor for pyrrolo[1,2-a]quinoxalines and pyrrolo[2,1-c][1,4]benzodiazepines —scaffolds frequently observed in antitumor antibiotics (e.g., anthramycin) and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides a robust synthetic workflow, physicochemical characterization, and mechanistic insights into its reactivity, designed for researchers requiring high-purity intermediates for drug discovery.

Physicochemical Characterization

The dual functionality (aldehyde + carboxylic acid) creates a distinct reactivity profile. The molecule exhibits limited solubility in non-polar solvents but dissolves readily in polar aprotic solvents (DMSO, DMF), which are recommended for nucleophilic substitution reactions.

| Property | Value / Description |

| IUPAC Name | 2-(2-formylpyrrol-1-yl)benzoic acid |

| CAS Number | 55540-44-8 |

| Molecular Formula | C₁₂H₉NO₃ |

| Molecular Weight | 215.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 148–152 °C (Solvent dependent) |

| pKa (Predicted) | 2.87 ± 0.36 (Carboxylic acid) |

| Solubility | High: DMSO, DMF, Methanol (warm).[1][2][3] Low: Water, Hexanes. |

| Stability | Stable under ambient conditions; aldehyde susceptible to oxidation (to dicarboxylic acid) if exposed to air/light for prolonged periods. |

Robust Synthesis Strategy (The "Ester Route")

While direct formylation of N-arylpyrrole carboxylic acids is possible, it often leads to side reactions involving the free acid (e.g., acid chloride formation). A more reliable, scalable protocol involves the Ester Protection Route , ensuring regioselectivity during the Vilsmeier-Haack formylation.

Retrosynthetic Analysis

The synthesis relies on two classic transformations: the Clauson-Kaas pyrrole synthesis to build the N-aryl bond, followed by the Vilsmeier-Haack reaction to install the aldehyde.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(1H-pyrrol-1-yl)benzoate (Clauson-Kaas)

-

Reagents: Ethyl anthranilate (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.1 eq), Glacial Acetic Acid (solvent).

-

Procedure: Reflux the mixture for 2–4 hours. The 2,5-dimethoxytetrahydrofuran hydrolyzes in situ to succinaldehyde, which condenses with the amine.

-

Workup: Pour into ice water. Extract with ethyl acetate.[4] Wash with NaHCO₃ to remove acetic acid. Dry and concentrate.

-

Yield Target: >85%.

Step 2: Regioselective Formylation (Vilsmeier-Haack)

-

Reagents: POCl₃ (1.2 eq), DMF (1.5 eq), 1,2-dichloroethane (DCE) or DCM.

-

Procedure: Pre-mix POCl₃ and DMF at 0°C to form the Vilsmeier reagent (chloroiminium salt). Add the pyrrole ester from Step 1 dropwise. Heat to 60–80°C for 4 hours.

-

Mechanism: The electrophilic Vilsmeier reagent attacks the electron-rich pyrrole. The 2-position is favored due to the directing effect of the N-aryl group and steric considerations.

-

Hydrolysis: Quench with saturated Sodium Acetate (aq) and heat for 30 mins to hydrolyze the iminium intermediate to the aldehyde.

Step 3: Ester Hydrolysis to Title Compound

-

Reagents: NaOH (2M, aq), Ethanol.

-

Procedure: Stir the formylated ester in ethanolic NaOH at room temperature (or mild heat) until TLC indicates consumption.

-

Isolation: Acidify carefully with 1M HCl to pH 3–4. The product, 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid, will precipitate. Filter and recrystallize from Ethanol/Water.

Synthesis Pathway Diagram

Figure 1: Step-wise synthesis ensuring regioselectivity and high purity.

Reactivity & Applications: The Tricyclic Gateway

The core value of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid lies in its ability to undergo intramolecular condensations . The proximity of the aldehyde (electrophile) and the carboxylic acid (nucleophile precursor) allows for rapid assembly of fused heterocyclic systems.

Synthesis of Pyrrolo[1,2-a]quinoxalines

Reaction with amines or hydrazines triggers a cascade:

-

Imine Formation: The external amine reacts with the aldehyde.

-

Cyclization: The resulting intermediate attacks the carboxylic acid (or activated ester), closing the third ring.

-

Utility: This route is used to generate kinase inhibitors (e.g., Akt inhibitors) and tricyclic antidepressants.

Multicomponent Reactions (Ugi/Passerini)

As a molecule containing both an acid and an aldehyde, this compound acts as a bi-functional input in Isocyanide-based Multicomponent Reactions (IMCRs).

-

Ugi-4CR: Reacting this molecule with an amine and an isocyanide leads to complex peptidomimetic macrocycles, as the acid and aldehyde are on the same scaffold (Ugi-4CR-3-Component variation).

Mechanistic Pathway: Cyclization

The diagram below illustrates the formation of a tricyclic hydrazone, a common derivative used in bioactivity screening.

Figure 2: Mechanism for the conversion of the title compound into fused tricyclic pharmacophores.

Safety & Handling

-

Hazard Identification: Irritant to eyes, respiratory system, and skin.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the aldehyde group.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are required. Work within a fume hood, especially during the Vilsmeier-Haack step (evolution of HCl gas).

References

-

ChemicalBook. (2025). 2-(2-Formyl-1H-pyrrol-1-yl)benzoic acid Properties and Suppliers.Link

-

PubChem. (2025).[3][5] 2-(1H-pyrrol-1-yl)benzoic acid Compound Summary. National Library of Medicine. Link

-

RSC Advances. (2014). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.[6] Royal Society of Chemistry. Link

-

ResearchGate. (2012). Synthesis of pyrrolo[1,2-a]quinoxalines based on C-H activation.Link

-

Sigma-Aldrich. (2025). 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid Product Information.Link

Sources

- 1. 55540-44-8 CAS MSDS (2-(2-FORMYL-1H-PYRROL-1-YL)BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. PubChemLite - 2-(2-formyl-1h-pyrrol-1-yl)benzoic acid (C12H9NO3) [pubchemlite.lcsb.uni.lu]

- 3. 2-(2-formylphenyl)benzoic Acid | C14H10O3 | CID 2794724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. publicatt.unicatt.it [publicatt.unicatt.it]

- 5. 2-(1H-pyrrol-1-yl)benzoic acid | C11H9NO2 | CID 728521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]

2-(2-formyl-1H-pyrrol-1-yl)benzoic acid CAS number and identifiers

Topic: 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid CAS Number: 55540-44-8

A Pivotal Intermediate for Tricyclic Nitrogen Heterocycles[2]

Executive Summary

2-(2-formyl-1H-pyrrol-1-yl)benzoic acid (CAS 55540-44-8) is a specialized bifunctional building block characterized by an ortho-substituted benzoic acid scaffold linked to a 2-formylpyrrole moiety. This compound serves as a critical "linchpin" intermediate in the synthesis of fused polycyclic systems, most notably pyrrolo[1,2-a]quinoxalines . Its dual reactivity—stemming from the electrophilic aldehyde and the nucleophilic/electrophilic carboxylic acid—enables rapid access to biologically active pharmacophores used in oncology (Akt kinase inhibitors) and virology.

This guide details the chemical identity, validated synthesis protocols, and mechanistic pathways for utilizing this compound in drug discovery.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid |

| CAS Number | 55540-44-8 |

| Synonyms | 2-(2-formylpyrrol-1-yl)benzoic acid; 1-(2-Carboxyphenyl)pyrrole-2-carboxaldehyde |

| Molecular Formula | C₁₂H₉NO₃ |

| Molecular Weight | 215.21 g/mol |

| SMILES | O=Cc1cccn1-c2ccccc2C(=O)O |

| InChIKey | NVHZUSLVNBVTHK-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| Melting Point | 168–172 °C (decomposition dependent) |

Synthesis & Production Protocols

The synthesis of CAS 55540-44-8 is a sequential process involving the construction of the pyrrole ring followed by regioselective functionalization.[1] The most robust route combines the Clauson-Kaas reaction with the Vilsmeier-Haack formylation .

Step 1: Construction of the N-Aryl Pyrrole Core

Reaction Type: Clauson-Kaas Pyrrole Synthesis

Rationale: Direct condensation of anthranilic acid with 2,5-dimethoxytetrahydrofuran provides the N-aryl pyrrole scaffold without affecting the carboxylic acid.

Protocol:

-

Reagents: Anthranilic acid (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.1 eq).

-

Solvent/Catalyst: Glacial acetic acid (AcOH).

-

Procedure:

-

Dissolve anthranilic acid in glacial acetic acid under nitrogen.

-

Add 2,5-dimethoxytetrahydrofuran dropwise.

-

Reflux the mixture for 2–4 hours. The solution typically darkens.

-

Workup: Cool to room temperature. Pour into ice-water. The intermediate, 2-(1H-pyrrol-1-yl)benzoic acid (CAS 10333-68-3) , precipitates.

-

Purification: Recrystallize from ethanol/water to remove polymeric byproducts.

-

Step 2: Regioselective Formylation

Reaction Type: Vilsmeier-Haack Formylation

Rationale: The pyrrole ring is electron-rich, directing electrophilic aromatic substitution to the

Protocol:

-

Reagents: 2-(1H-pyrrol-1-yl)benzoic acid (1.0 eq), Phosphoryl chloride (POCl₃, 1.2 eq), DMF (3.0 eq).

-

Solvent: 1,2-Dichloroethane (DCE) or neat DMF.

-

Procedure:

-

Cool DMF to 0°C. Add POCl₃ dropwise to generate the Vilsmeier salt (white precipitate/suspension).

-

Add the substrate (from Step 1) dissolved in DMF/DCE slowly to the mixture at 0°C.

-

Allow to warm to room temperature, then heat to 60–80°C for 3 hours.

-

Quench (Critical): Pour the reaction mixture into crushed ice/sodium acetate solution. Stir vigorously for 1 hour. This step hydrolyzes both the iminium species (to aldehyde) and any transient acid chloride (back to acid).

-

Isolation: Extract with ethyl acetate. Wash with brine. Dry over Na₂SO₄ and concentrate.

-

Synthesis Logic Diagram

Figure 1: Two-step synthetic pathway from anthranilic acid to the target aldehyde.

Reactivity & Applications: The Pyrroloquinoxaline Gateway

The primary utility of CAS 55540-44-8 lies in its ability to undergo intramolecular cyclization to form pyrrolo[1,2-a]quinoxalines . This tricyclic core is a privileged scaffold in medicinal chemistry, often mimicking the structure of biologically active alkaloids.

Mechanism of Cyclization

The proximity of the aldehyde (C2 of pyrrole) and the carboxylic acid (C2 of benzene) allows for condensation with nitrogen nucleophiles (hydrazines, amines) or direct reductive cyclization.

-

Pyrrolo[1,2-a]quinoxalin-4-one Formation:

-

Reaction with ammonium acetate or primary amines leads to the formation of an imine/aminal intermediate which, upon dehydration and lactamization, yields the quinoxalinone core.

-

This scaffold is highly relevant for Akt kinase inhibitors and G-protein coupled receptor (GPER) modulators .

-

-

Hydrazone-Based Tricycles:

-

Condensation with hydrazine hydrate yields pyrrolo[1,2-a]quinoxaline hydrazones, which exhibit antimicrobial and antifungal properties.

-

Pathway Visualization

Figure 2: Conversion of the target compound into the bioactive pyrrolo[1,2-a]quinoxaline scaffold.

Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate is limited, it should be handled as a standard organic irritant.

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to oxidation to the dicarboxylic acid upon prolonged exposure to air.

-

Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.

References

-

Clauson-Kaas Reaction Standard: Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867–874. Link

-

Vilsmeier-Haack Mechanism: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355–659.[2] Link

-

Pyrrolo[1,2-a]quinoxaline Synthesis: Mamedov, V. A., & Kalinin, A. A. (2010).[3] Pyrrolo[1,2-a]quinoxalines Based on Quinoxalines (Review). Chemistry of Heterocyclic Compounds, 46(6), 635–656. Link

-

Biological Activity (Akt Inhibitors): Deleuze-Masquefa, C., et al. (2008). Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase.[4] Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 648–658.[4] Link

-

Compound Data Source: PubChem Compound Summary for CID 4715182, 2-(2-formylpyrrol-1-yl)benzoic acid.[5] Link

Sources

- 1. Pyrrole synthesis [organic-chemistry.org]

- 2. jk-sci.com [jk-sci.com]

- 3. scribd.com [scribd.com]

- 4. Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-(2-formyl-1h-pyrrol-1-yl)benzoic acid (C12H9NO3) [pubchemlite.lcsb.uni.lu]

Thermodynamic Stability of N-Substituted Pyrrole Aldehydes: A Technical Guide

This guide provides a comprehensive technical analysis of the thermodynamic stability of N-substituted pyrrole aldehydes. It is designed for researchers and drug development professionals, moving beyond basic properties to explore the mechanistic drivers of stability, degradation pathways, and experimental validation protocols.

Executive Summary

Pyrrole aldehydes are critical synthons in medicinal chemistry (e.g., porphyrin synthesis, bioactive heterocycles). However, their stability is governed by a delicate interplay of conformational thermodynamics , crystal lattice energy , and oxidative susceptibility .

Unlike benzene derivatives, pyrrole aldehydes possess an electron-rich heteroaromatic ring that actively donates electron density to the carbonyl group. This conjugation creates a high rotational barrier but also increases susceptibility to autoxidation. Substitution at the nitrogen (N-position) dramatically alters this landscape by removing hydrogen bond donor capability and modulating the ring's electron density.

This guide details the thermodynamic principles driving these changes and provides self-validating protocols for their assessment.

Thermodynamic Fundamentals

Conformational Isomerism: The Syn vs. Anti Equilibrium

The thermodynamic stability of pyrrole-2-carboxaldehyde derivatives is heavily influenced by the rotational orientation of the carbonyl group relative to the pyrrole ring.

-

Unsubstituted Pyrrole-2-carboxaldehyde (N-H): Thermodynamically favors the syn-conformation (carbonyl oxygen on the same side as the pyrrole nitrogen).

-

Driver: Intramolecular Hydrogen Bonding (

). -

Energy Benefit:[1] This interaction stabilizes the planar conformation, raising the melting point and lattice energy.

-

-

N-Substituted Derivatives (N-R): Substitution (e.g., Methyl, Benzyl, Tosyl) removes the H-bond donor and introduces steric bulk.

-

Driver: Steric Repulsion.[1] The N-substituent clashes with the carbonyl oxygen in the syn form.

-

Result: The equilibrium shifts toward the anti-conformation (carbonyl oxygen opposite the N-substituent).

-

Dipole Effects: In the anti conformer, the dipoles of the ring nitrogen and the carbonyl group are often aligned in parallel, increasing the net dipole moment but potentially destabilizing the molecule in non-polar solvents.

-

Figure 1: Conformational energy landscape shifting from Syn to Anti upon N-substitution.

Phase Stability and Crystal Lattice Energy

The macroscopic thermal stability (melting point) is a direct reflection of intermolecular forces.

-

H-Bonding Network: Unsubstituted pyrrole-2-carboxaldehyde exists as a dimer in the solid phase due to strong intermolecular hydrogen bonds. This confers a relatively high melting point (

) for its molecular weight. -

Disruption by N-Alkylation: N-methylation abolishes this H-bonding network. Consequently, N-methylpyrrole-2-carboxaldehyde is a liquid at room temperature (Melting Point

), despite the increase in molecular weight. -

Restoration by Polar/Bulky Groups: Introducing electron-withdrawing groups (EWG) like Tosyl (Ts) significantly increases crystallinity. N-Tosylpyrrole-2-carboxaldehyde has a melting point of

and high thermal stability (BP

Chemical Stability & Degradation Mechanisms

Autoxidation (The Primary Failure Mode)

Pyrrole aldehydes are notoriously susceptible to aerobic oxidation. The electron-rich pyrrole ring facilitates the formation of radical species.

-

Radical Initiation: Trace metal impurities or UV light generate a radical at the aldehyde carbon.

-

Propagation: The radical reacts with

to form a peracid intermediate. -

Product Formation: The peracid oxidizes a second molecule of aldehyde, yielding two molecules of carboxylic acid (e.g., 1-methylpyrrole-2-carboxylic acid).

-

Polymerization (Darkening): Unlike benzene analogs, the oxidized pyrrole ring can undergo further oxidative coupling, leading to dark, insoluble "pyrrole blacks" (polymers).

Impact of N-Substitution:

-

N-Alkyl (EDG): Electron-donating groups (Methyl, Ethyl) increase electron density in the ring, making it more susceptible to oxidative polymerization.

-

N-Sulfonyl/Acyl (EWG): Electron-withdrawing groups (Tosyl, Boc) pull electron density from the ring. This stabilizes the molecule against oxidative polymerization but renders the carbonyl carbon more electrophilic (reactive toward nucleophiles).

Figure 2: Divergent degradation pathways: Carboxylic acid formation vs. Polymerization.

Comparative Data Summary

The following table contrasts the thermodynamic properties of key derivatives, highlighting the "Stability Triad" (Phase, Thermal, Oxidative).

| Derivative | Substituent Type | Physical State (RT) | Melting Point ( | Boiling Point | Oxidative Stability |

| Pyrrole-2-CHO | H (Donor) | Solid (Crystals) | Low (Reddens in air) | ||

| N-Methyl-2-CHO | Alkyl (Weak Donor) | Liquid | Low (Polymerizes) | ||

| N-Benzyl-2-CHO | Alkyl-Aryl | Oil/Low Melt Solid | High | Moderate | |

| N-Tosyl-2-CHO | Sulfonyl (Acceptor) | Solid | High (Resistant) | ||

| N-Boc-2-CHO | Carbamate (Acceptor) | Oil/Solid | Dec. | Moderate (Thermally labile) |

Experimental Protocols

Protocol A: Thermal Stability Profiling (DSC/TGA)

Use this to determine the safe processing window and onset of thermal decomposition.

-

Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).

-

Sample Prep: Weigh

of sample into an alumina pan. Cap with a pinhole lid (allows gas escape but prevents rapid evaporation). -

Method:

-

Analysis:

-

Melting Point: Endothermic peak onset (DSC).[1]

-

Decomposition (

): Temperature at 5% mass loss (TGA) or exothermic onset (DSC). -

Interpretation: If

, the compound is highly sensitive to autoxidation.

-

Protocol B: Accelerated Chemical Stability (HPLC)

Use this to validate shelf-life and handling conditions.

-

Preparation: Prepare a

stock solution in Acetonitrile/Water (1:1). -

Stress Conditions: Aliquot into three amber vials:

-

Vial A: Control (

, dark). -

Vial B: Thermal Stress (

, dark). -

Vial C: Oxidative Stress (

, open cap/sparged with air).

-

-

Timepoints: Analyze at

hours. -

HPLC Method:

-

Column: C18 Reverse Phase (

). -

Mobile Phase: Gradient 5% to 95% ACN in Water (

TFA). -

Detection: UV at

(carbonyl

-

-

Validation: Stability is confirmed if the Peak Area of the parent compound in Vial B/C remains

of Vial A.

Figure 3: Integrated stability testing workflow.

References

-

1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde Properties. Source: PubChem.[4] URL:[Link]

-

Biosynthesis and Stability of Pyrrole-2-carbaldehyde. Source: MDPI (Molecules). URL:[Link]

-

Thermal Stability and Decomposition of N-Substituted Pyrroles. Source: ResearchGate (Thermal Analysis).[5] URL:[Link]

-

N-Methylpyrrole-2-carboxaldehyde Data Sheet. Source: NIST Chemistry WebBook. URL:[Link]

Sources

Harnessing the Pyrrole Scaffold: The Strategic Role of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid in the Synthesis of Novel Nonsteroidal Anti-inflammatory Drugs

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Within the domain of nonsteroidal anti-inflammatory drugs (NSAIDs), pyrrole-containing molecules have demonstrated significant efficacy, often through the inhibition of cyclooxygenase (COX) enzymes.[1][3] This technical guide elucidates the pivotal role of a key intermediate, 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid, in the synthetic pathways leading to advanced NSAIDs. We will dissect the synthesis of this intermediate, explore its chemical reactivity, and detail its application in the construction of complex, pyrrole-based anti-inflammatory agents. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing both foundational knowledge and actionable experimental insights.

Introduction: The Enduring Importance of the Pyrrole Moiety in NSAIDs

Nonsteroidal anti-inflammatory drugs are a cornerstone of pain and inflammation management.[1][4] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins, key mediators of inflammation.[5] The quest for more selective and safer NSAIDs has led to the exploration of diverse chemical architectures. The pyrrole ring, a five-membered aromatic heterocycle, has emerged as a particularly valuable structural motif in this context.[1][2]

Several established NSAIDs, including tolmetin, ketorolac, and indomethacin, feature a pyrrole or a related fused-pyrrole system, highlighting the therapeutic potential of this heterocyclic core.[1][3] The unique electronic properties and reactivity of the pyrrole ring allow for versatile functionalization, enabling the synthesis of a wide array of derivatives with tailored pharmacological profiles.[3]

This guide focuses on a specific and highly strategic building block: 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid . The presence of three key functional groups—a carboxylic acid, a pyrrole ring, and a formyl group—positions this molecule as a versatile precursor for the synthesis of a new generation of NSAIDs.

Synthesis and Physicochemical Properties of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid

A robust and efficient synthesis of the core intermediate is paramount for its application in drug discovery and development. The preparation of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid is typically achieved through a multi-step process.

Synthetic Pathway

A common synthetic route involves the initial preparation of 2-(1H-pyrrol-1-yl)benzoic acid, followed by a regioselective formylation.

Step 1: Synthesis of 2-(1H-pyrrol-1-yl)benzoic acid

This intermediate can be synthesized via a copper-catalyzed Ullmann condensation between 2-chlorobenzoic acid and pyrrole.

Step 2: Vilsmeier-Haack Formylation

The introduction of the formyl group at the 2-position of the pyrrole ring is a critical step. The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich heterocycles like pyrrole.[6][7][8] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[7][9]

The mechanism involves the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich pyrrole ring. Subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde.[8]

Figure 1: General workflow for the Vilsmeier-Haack formylation.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid is provided in the table below. These properties are crucial for understanding its reactivity, solubility, and handling characteristics.

| Property | Value |

| Molecular Formula | C₁₂H₉NO₃[10] |

| Molecular Weight | 215.20 g/mol [11] |

| Appearance | Solid[11] |

| CAS Number | 55540-44-8[12][13] |

Role in NSAID Synthesis: A Versatile Precursor

The strategic placement of the formyl and carboxylic acid groups on the 2-(pyrrol-1-yl)benzoic acid scaffold opens up a multitude of synthetic possibilities for the creation of novel NSAIDs. The formyl group can be readily transformed into a variety of other functional groups, while the carboxylic acid moiety is a common feature of many NSAIDs, contributing to their binding at the active site of COX enzymes.[4]

Elaboration of the Formyl Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

-

Oxidation: The formyl group can be oxidized to a carboxylic acid, yielding a dicarboxylic acid derivative.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent can introduce diverse amine-containing side chains.

-

Wittig Reaction and Related Olefinations: The formyl group can be converted to a carbon-carbon double bond, allowing for the introduction of various substituents.

-

Condensation Reactions: The formyl group can participate in condensation reactions with active methylene compounds to form more complex structures.

Figure 2: Synthetic utility of the formyl group.

Modification of the Carboxylic Acid Group

The carboxylic acid group is another key site for modification. While it is often retained in the final NSAID structure, it can also be converted to esters or amides to create prodrugs.[14][15] This approach can be used to improve the drug's pharmacokinetic profile, enhance its absorption, or reduce gastrointestinal side effects.[14][15][16]

Case Study: Synthesis of a Novel Pyrrole-Based NSAID

To illustrate the practical application of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid, we present a hypothetical, yet plausible, synthetic route to a novel NSAID candidate.

Objective: Synthesize a novel pyrrole-based NSAID with a substituted amine side chain, anticipated to exhibit enhanced COX-2 selectivity.

Experimental Protocol:

Step 1: Reductive Amination of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid

-

To a solution of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid (1.0 eq) in methanol, add the desired primary amine (1.1 eq) and acetic acid (catalytic amount).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired N-substituted aminomethyl pyrrole derivative.

Rationale: This reductive amination protocol is a standard and reliable method for the conversion of aldehydes to amines. The use of a mild reducing agent like sodium borohydride is compatible with the other functional groups in the molecule.

Step 2: (Optional) Prodrug Formation

-

To a solution of the product from Step 1 (1.0 eq) in dichloromethane, add the desired alcohol (e.g., ethanol, 2.0 eq) and a catalytic amount of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

Rationale: The esterification of the carboxylic acid can improve the lipophilicity of the molecule, potentially enhancing its absorption and bioavailability.

Conclusion and Future Perspectives

2-(2-formyl-1H-pyrrol-1-yl)benzoic acid is a highly valuable and versatile intermediate in the synthesis of novel pyrrole-containing NSAIDs. Its trifunctional nature provides a rich platform for chemical elaboration, enabling the creation of a diverse library of compounds for biological screening. The synthetic routes outlined in this guide are robust and adaptable, offering a solid foundation for the development of the next generation of anti-inflammatory agents.

Future research in this area will likely focus on the development of more complex and highly functionalized derivatives of this core scaffold. The exploration of novel condensation partners for the formyl group and the synthesis of a wider range of prodrugs are promising avenues for the discovery of NSAIDs with improved efficacy and safety profiles. The inherent potential of the pyrrole nucleus, combined with the strategic utility of the 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid intermediate, ensures that this area of research will remain a fertile ground for innovation in medicinal chemistry.

References

-

Fatahala, S. S., Hasabelnaby, S., Goudah, A., & Mohamed, S. K. (2022). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 27(15), 4995. [Link]

-

Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

-

Bloem, E. (2023). Zaltoprofen API Synthesis Intermediate. [Link]

- Google Patents. (2016).

-

International Journal of Innovative Science and Research Technology. (2021). SYNTHESIS & EVALUATION OF PYRROLE DERIVATIVE CONJUGATES AS EFFECTIVE NSAID's. [Link]

-

JETIR. (2019). synthesis & evaluation of pyrrole derivative conjugates of aspirin as antiplatelet agents. [Link]

-

El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2024). Synthesis of new pyrrole derivatives as potential nonsteroidal anti-inflammatory agents. Monatshefte für Chemie - Chemical Monthly, 155, 1-11. [Link]

-

Harrak, Y., Al-Dahmash, N. D., Al-Wabli, R. I., Al-Ghorbani, M., K-Abdelouahab, M. S., & Anouar, E. H. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega, 8(49), 46860–46877. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

- Google Patents. (2010). CN101812049A - Method for preparing zaltoprofen.

- Google Patents. (2015).

-

Wikipedia. (2024). Pyrrole. [Link]

-

PubChem. (n.d.). Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-. [Link]

-

Tasneem, S., Kalyani, P., & Kumar, S. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27303–27328. [Link]

-

Quimicaorganica.org. (n.d.). Vilsmeier formylation of pyrrole. [Link]

-

PubChemLite. (n.d.). 2-(2-formyl-1h-pyrrol-1-yl)benzoic acid. [Link]

-

Fatahala, S. S., Hasabelnaby, S., Goudah, A., & Mohamed, S. K. (2022). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers in Chemistry, 10, 1046949. [Link]

-

PubChem. (n.d.). 2-(1H-pyrrol-1-yl)benzoic acid. [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Pharmaceutical Chemistry, 1(1), 1-13. [Link]

-

ResearchGate. (n.d.). NSAIDS containing pyrroles moiety. [Link]

-

Uddin, M. J., et al. (2021). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Pharmaceuticals, 14(5), 410. [Link]

-

Tiwari, A., & Vohora, D. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Saudi Pharmaceutical Journal, 28(7), 843-849. [Link]

-

The Good Scents Company. (n.d.). 2-formyl pyrrole, 1003-29-8. [Link]

-

MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

-

ResearchGate. (2017). Synthesis, Characterization & Biological Evaluation of Mutual Prodrugs of Some Selected NSAIDs conjugated with different ant. [Link]

-

Sharma, S., & Sharma, P. K. (2011). Prodrugs of NSAIDs: A Review. The Open Medicinal Chemistry Journal, 5, 49–60. [Link]

-

ResearchGate. (2015). (PDF) Synthesis and Characterization of 2H-Pyrrole-2-Ones of (5-Benzoyl-benzoimidazol-1-yl)-acetic acid hydrazide derivatives. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2014). synthesis and formulation of ibuprofen pro-drugs for enhanced transdermal absorption. [Link]

-

Muchowski, J. M., et al. (1985). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry, 28(8), 1037-1049. [Link]

-

Harvey, N. L., et al. (2015). Synthesis of (±)-spongiolactone enabling discovery of a more potent derivative. Chemistry, 21(4), 1425-1428. [Link]

Sources

- 1. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier formylation of pyrrole [quimicaorganica.org]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PubChemLite - 2-(2-formyl-1h-pyrrol-1-yl)benzoic acid (C12H9NO3) [pubchemlite.lcsb.uni.lu]

- 11. 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. 2-(2-FORMYL-1H-PYRROL-1-YL)BENZOIC ACID | 55540-44-8 [chemicalbook.com]

- 13. 55540-44-8 CAS MSDS (2-(2-FORMYL-1H-PYRROL-1-YL)BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

Literature review of 1-(2-Carboxyphenyl)pyrrole-2-carboxaldehyde

The following technical guide details the synthesis, reactivity, and application of 1-(2-Carboxyphenyl)pyrrole-2-carboxaldehyde , a critical intermediate for accessing privileged tricyclic heterocyclic scaffolds in medicinal chemistry.

A Linchpin Intermediate for Fused Tricyclic Scaffolds

Executive Summary

1-(2-Carboxyphenyl)pyrrole-2-carboxaldehyde is a bifunctional heteroaromatic building block characterized by an electron-rich pyrrole core substituted with an electrophilic aldehyde at the C2 position and an ortho-benzoic acid moiety on the N1 nitrogen. This unique "push-pull" electronic structure and spatial proximity of reactive groups make it a versatile precursor for synthesizing pyrrolo[1,2-a]quinoxalines and pyrrolo[2,1-c][1,4]benzoxazines —scaffolds widely investigated for their kinase inhibitory (CK2), anticancer, and antileishmanial properties.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | 2-(2-Formyl-1H-pyrrol-1-yl)benzoic acid |

| Molecular Formula | C₁₂H₉NO₃ |

| Molecular Weight | 215.21 g/mol |

| Core Scaffold | N-Aryl Pyrrole |

| Key Functionalities | C2-Aldehyde (Electrophile), ortho-Carboxylic Acid (Nucleophile/Electrophile precursor) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water. |

| Stability | Air-sensitive (aldehyde oxidation); acid-sensitive (decarboxylation/polymerization). |

Synthetic Architecture

The synthesis of this compound requires a sequential approach to install the N-aryl bond followed by regioselective C-formylation.

3.1. Step 1: N-Aryl Bond Formation (Clauson-Kaas)

The most robust method involves the condensation of anthranilic acid (2-aminobenzoic acid) with 2,5-dimethoxytetrahydrofuran in boiling acetic acid. This Clauson-Kaas pyrrole synthesis effectively constructs the pyrrole ring directly on the aniline nitrogen.

-

Mechanism: Acid-catalyzed ring opening of the furan derivative generates a 1,4-dicarbonyl equivalent, which undergoes double condensation with the amine.

-

Critical Control: The carboxylic acid group on the anthranilic acid is preserved, but temperature control is vital to prevent decarboxylation.

3.2. Step 2: Regioselective Formylation (Vilsmeier-Haack)

Introduction of the aldehyde at the pyrrole C2 position is achieved using the Vilsmeier-Haack reagent (POCl₃/DMF).

-

Challenge: The carboxylic acid group can react with POCl₃ to form an acid chloride, potentially leading to intermolecular side reactions or self-cyclization.

-

Optimization: Using methyl anthranilate in Step 1 to form the ester intermediate (Methyl 1-(2-methoxycarbonylphenyl)pyrrole) protects the acid. Following formylation, mild hydrolysis (LiOH/THF) yields the target acid-aldehyde.

Figure 1: Synthetic pathway for the production of 1-(2-Carboxyphenyl)pyrrole-2-carboxaldehyde via Clauson-Kaas and Vilsmeier-Haack protocols.

Downstream Applications: Divergent Cyclization

The value of 1-(2-Carboxyphenyl)pyrrole-2-carboxaldehyde lies in its ability to undergo divergent cyclization to form biologically active tricyclic systems.

4.1. Route A: Pyrrolo[1,2-a]quinoxalines

By reacting the aldehyde with amines (or converting the acid to an amide/amine), the scaffold cyclizes to form pyrrolo[1,2-a]quinoxalines. These derivatives are potent inhibitors of Protein Kinase CK2 , a target in various cancers.

-

Mechanism: Reductive amination or condensation followed by lactamization.

4.2. Route B: Pyrrolo[2,1-c][1,4]benzoxazines

Direct cyclization between the aldehyde and the carboxylic acid (often requiring activation or dehydration) yields the benzoxazinone core.

-

Utility: This scaffold serves as a template for GPER (G protein-coupled estrogen receptor) ligands.

Figure 2: Divergent synthesis of pharmacological scaffolds from the core aldehyde intermediate.

Experimental Protocols

Protocol A: Synthesis of 1-(2-Carboxyphenyl)pyrrole (Precursor)

-

Reagents: Anthranilic acid (13.7 g, 100 mmol), 2,5-dimethoxytetrahydrofuran (13.2 g, 100 mmol), Glacial Acetic Acid (50 mL).

-

Procedure:

-

Dissolve anthranilic acid in glacial acetic acid in a round-bottom flask.

-

Add 2,5-dimethoxytetrahydrofuran dropwise.

-

Reflux the mixture for 1-2 hours. The solution will darken.

-

Cool to room temperature and pour into ice-cold water (200 mL).

-

Precipitate formation is observed.[1][2] Filter the solid, wash with water, and dry under vacuum.

-

Yield: Typically 75-85%.

-

Validation: ¹H NMR (DMSO-d₆) should show pyrrole protons at δ 6.2 (t) and 6.8 (d).

-

Protocol B: Vilsmeier-Haack Formylation

Note: To maximize yield and purity, protection of the carboxylic acid as a methyl ester is recommended before this step.

-

Reagents: POCl₃ (1.2 eq), DMF (3.0 eq), 1-(2-methoxycarbonylphenyl)pyrrole (1.0 eq), 1,2-dichloroethane (DCE).

-

Procedure:

-

Cool DMF (anhydrous) to 0°C under nitrogen.

-

Add POCl₃ dropwise (exothermic reaction) to generate the Vilsmeier reagent. Stir for 15 min.

-

Dissolve the pyrrole substrate in DCE and add slowly to the Vilsmeier reagent at 0°C.

-

Warm to room temperature and then reflux for 15-30 minutes.

-

Hydrolysis: Cool the mixture and pour onto crushed ice containing Sodium Acetate (buffered hydrolysis) to preserve the ester/acid. Stir vigorously for 1 hour.

-

Extract with DCM, wash with brine, dry over Na₂SO₄.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

References

-

Synthesis of Pyrrolo[1,2-a]quinoxalines via Intramolecular Reductive Amination. Source: Semantic Scholar. Context: Describes the use of nitrophenylpyrrole-carbaldehyde intermediates, analogous to the carboxyphenyl route. URL:[Link]

-

Synthesis and Biological Evaluation of Pyrrolo[1,2-a]quinoxaline Derivatives as CK2 Inhibitors. Source: PubMed (NIH). Context: Details the biological relevance of the scaffold derived from this aldehyde. URL:[Link]

-

Pyrrole-2-carboxaldehyde Synthesis via Vilsmeier-Haack. Source: Organic Syntheses.[3][4][5][6] Context: Standard protocol for introducing the aldehyde group onto the pyrrole ring. URL:[Link]

-

Cyclodehydration of N-acyl Anthranilic Acids. Source: Semantic Scholar. Context: Discusses the reactivity of anthranilic acid derivatives in forming benzoxazinones, relevant to the downstream cyclization of the core molecule. URL:[Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. reddit.com [reddit.com]

- 6. Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacophore analysis of pyrrole-benzoic acid conjugates

An In-Depth Technical Guide: Pharmacophore Analysis of Pyrrole-Benzoic Acid Conjugates: From Hypothesis to High-Throughput Screening

Executive Summary

Pyrrole-benzoic acid conjugates represent a privileged scaffold in medicinal chemistry, with derivatives showing promise as potent inhibitors for a range of biological targets, including enzymes crucial in infectious diseases and cancer.[1][2][3] Unlocking the full therapeutic potential of this chemical class requires a profound understanding of its structure-activity relationship (SAR). Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), provides an elegant and computationally efficient method to distill the essential three-dimensional arrangement of chemical features required for biological activity.[4][5] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the pharmacophore analysis workflow as applied to pyrrole-benzoic acid conjugates. We will explore both ligand- and structure-based methodologies, detail self-validating protocols, and explain the causal logic behind critical experimental choices. The objective is to equip researchers and drug development professionals with the technical knowledge to leverage pharmacophore modeling for hit identification, lead optimization, and the rational design of novel, high-affinity ligands.[6]

Part 1: Foundational Principles

The Pyrrole-Benzoic Acid Scaffold: A Versatile Pharmacological Template

The fusion of a pyrrole ring with a benzoic acid moiety creates a versatile molecular framework. The pyrrole core, an aromatic five-membered heterocycle, is a common feature in numerous biologically active natural products and synthetic drugs.[7][8] Its electron-rich nature allows it to participate in various non-covalent interactions. The benzoic acid group, conversely, typically provides a crucial hydrogen bond donor and acceptor site, often anchoring the ligand within a receptor's active site. This combination of a hydrophobic/aromatic region and a polar, ionizable group makes pyrrole-benzoic acid conjugates ideal candidates for enzyme inhibition.[9][10] The diverse biological activities reported for these derivatives underscore their importance as a starting point for drug discovery campaigns.[11][12]

The Pharmacophore Concept: An Abstract Blueprint for Activity

The term "pharmacophore" describes the necessary, but not necessarily sufficient, three-dimensional arrangement of steric and electronic features that is essential for a molecule to exert a specific biological activity.[13] It is an abstract concept, moving beyond the 2D chemical structure to define the key interaction points in 3D space.[4] These features commonly include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic Regions (HY)

-

Aromatic Rings (AR)

-

Positive/Negative Ionizable Centers (PI/NI)

A pharmacophore model serves as a 3D query, a blueprint used to rapidly screen vast chemical libraries for molecules that possess the desired features in the correct spatial orientation, making it a powerful tool for discovering structurally novel active compounds.[4][14]

Methodological Approaches: Ligand-Based vs. Structure-Based

The strategy for generating a pharmacophore model is dictated by the available data, leading to two primary approaches.[15]

-

Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is unknown, but a set of active small-molecule ligands is available.[15] The approach works by superimposing the 3D structures of multiple active molecules to identify the common chemical features responsible for their shared activity.[15] The resulting model represents a hypothesis of the key binding features.

-

Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, a pharmacophore model can be generated directly from the interactions observed within the ligand-binding site.[14][16] This method identifies the key interaction points within the active site, creating a "negative image" that a potent ligand must complement.[15]

Part 2: The Pharmacophore Modeling Workflow

A robust and predictive pharmacophore model is not the result of a single computational step, but an iterative, multi-stage process that requires careful data curation and rigorous validation.

Experimental Protocol: Ligand-Based Model Generation

This protocol is chosen when several active pyrrole-benzoic acid conjugates are known, but the target structure is unavailable.

Objective: To generate a 3D pharmacophore hypothesis that explains the shared activity of a set of known active compounds.

Methodology:

-

Training Set Curation:

-

Action: Compile a set of 15-30 pyrrole-benzoic acid conjugates with a wide range of biological activities (ideally spanning 4-5 orders of magnitude). Include both highly active and moderately active compounds.

-

Causality: A structurally diverse training set with a broad activity spectrum is crucial. Using only highly potent, structurally similar compounds can lead to an overly restrictive and overfitted model that fails to identify novel chemotypes. The inclusion of moderately active compounds helps to define the boundaries of the required chemical space.

-

-

Conformational Analysis:

-

Action: For each molecule in the training set, generate a library of low-energy 3D conformers using a suitable algorithm (e.g., Monte Carlo search or systematic rotation).[14]

-

Causality: Small molecules are flexible and can adopt numerous shapes. Identifying the specific "bioactive conformation" that binds to the target is a fundamental challenge.[14] Generating a diverse yet energetically feasible set of conformers increases the probability that the bioactive conformation is included in the subsequent analysis.

-

-

Common Feature Pharmacophore Generation:

-

Action: Utilize a pharmacophore generation algorithm (e.g., HipHop, HypoGen) to identify common chemical features among the conformers of the active molecules.[17] The software aligns the molecules and generates multiple hypotheses, each consisting of a unique combination of 3D features.

-

Causality: The core assumption is that a group of molecules binding to the same target site must share a common set of interaction points arranged in a similar 3D geometry. The algorithm systematically searches for these commonalities to build the pharmacophore hypotheses.

-

-

Hypothesis Scoring and Selection:

-

Action: The generated hypotheses are scored and ranked based on how well they map the features of the most active compounds while simultaneously not mapping inactive compounds (if included).

-

Causality: A good model must be both sensitive (identifies actives) and specific (rejects inactives). Scoring functions penalize models that are too complex or that map features onto known inactive molecules, thus prioritizing hypotheses with the highest predictive power.

-

-

Model Validation (Self-Validating System):

-

Action: The top-ranked hypothesis must be rigorously validated to ensure its statistical significance and predictive ability. Key validation methods include:

-

Test Set Validation: A set of known active and inactive compounds, not used in model generation, is used to challenge the model. The model should successfully identify the actives while ignoring the inactives.[5]

-

Fischer's Randomization Test: The biological activities of the training set molecules are scrambled, and the model generation process is repeated multiple times. The resulting "random" models should have significantly poorer scores than the original, unscrambled model. This ensures the original model is not due to chance correlation.

-

Güner-Henry (GH) Scoring: This metric assesses the model's ability to enrich active compounds from a database containing a small fraction of actives and a large number of decoys. A high GH score indicates a model that is effective for virtual screening.[18]

-

-

Causality: Validation is the most critical step for establishing trustworthiness.[14] An unvalidated model is merely a descriptive hypothesis; a validated model is a predictive tool. This step ensures that the model has captured a true SAR and is not an artifact of the specific training set used.

-

Experimental Protocol: Structure-Based Model Generation

This protocol is used when the 3D structure of the target protein complexed with a ligand is known.

Objective: To derive a pharmacophore model directly from the key interactions between a pyrrole-benzoic acid conjugate and its protein binding site.

Methodology:

-

Target-Ligand Complex Preparation:

-

Action: Obtain the 3D coordinates of the target-ligand complex from a source like the Protein Data Bank (PDB).[19] Prepare the structure by removing water molecules (unless they are critical for binding), adding hydrogen atoms, and correcting any structural issues.

-

Causality: The raw PDB file often lacks information (like hydrogen positions) and may contain artifacts from the crystallization process. Proper preparation ensures that the subsequent interaction analysis is based on a chemically correct and complete model of the binding site.

-

-

Binding Site Interaction Analysis:

-

Action: Use software (e.g., LigandScout, MOE, Discovery Studio) to automatically identify and visualize the key non-covalent interactions between the ligand and the protein's active site residues.[16][19] This includes hydrogen bonds, ionic interactions, hydrophobic contacts, and π-π stacking.

-

Causality: This step translates the 3D structural information into a map of chemical interactions. Understanding which residues are critical for binding is the foundation for designing a pharmacophore that captures these essential contacts.

-

-

Pharmacophore Feature Generation:

-

Action: Convert the identified interactions into pharmacophore features. For example, a hydrogen bond from a backbone NH group to the ligand's carboxylate oxygen becomes an HBA feature. A hydrophobic pocket surrounding the pyrrole ring becomes a hydrophobic (HY) feature.

-

Causality: This step abstracts the specific chemical groups into generalized pharmacophoric features. This abstraction is powerful because it allows for the discovery of novel scaffolds that may have different chemical structures but present the same essential features to the target.[4]

-

-

Model Refinement and Validation:

-

Action: The generated model can be refined by adding exclusion volumes to represent regions of the binding pocket that are sterically blocked. The model is then validated by screening a database of known actives and decoys to confirm its ability to selectively identify the active compounds.[13]

-

Causality: Exclusion volumes improve the model's specificity by preventing the mapping of compounds that would clash with the receptor, even if they possess the correct pharmacophoric features. Validation ensures the abstracted model accurately reflects the binding requirements of the active site.

-

Visualization: The Pharmacophore Generation Workflow

Caption: Workflow for generating and applying pharmacophore models.

Part 3: Applications in Drug Discovery

A validated pharmacophore model is a powerful query for several key stages of the drug discovery pipeline.

Virtual Screening for Hit Identification

The most common application of a pharmacophore model is to perform a virtual screen of large compound databases (e.g., ZINC, ChEMBL, Enamine).[4][20] The model acts as a 3D filter, rapidly sifting through millions of compounds to identify those that match the pharmacophoric query.[14] This process is computationally inexpensive compared to methods like molecular docking, allowing for the efficient triage of massive libraries to a manageable number of "hits" for further experimental testing.[6]

Guiding Lead Optimization

During lead optimization, the pharmacophore model provides a rational basis for designing new analogues.[15] By understanding which features are essential for activity, medicinal chemists can:

-

Modify the scaffold: Introduce changes to the pyrrole-benzoic acid core to improve properties like solubility or metabolic stability, while ensuring the key pharmacophoric features are maintained.

-

Explore SAR: Synthesize new derivatives that systematically probe the importance of each feature. For example, removing a hydrogen bond donor and observing a loss in activity validates the importance of that feature in the model.

-

Scaffold Hopping: Identify entirely new chemical scaffolds that present the same pharmacophoric features, potentially leading to compounds with novel intellectual property or improved pharmacokinetic profiles.[13]

Data Interpretation: A Hypothetical Case Study

Imagine a validated pharmacophore model for a specific enzyme target, consisting of one HBA, one HBD, one HY, and one AR feature. Virtual screening and subsequent synthesis yield the following results:

| Compound ID | Structure | Pharmacophore Fit Score | Biological Activity (IC₅₀, µM) |

| Lead-01 | Pyrrole-Benzoic Acid | 0.95 | 5.2 |

| Opt-01 | Pyrrole-Benzoic Acid + Fluoro | 0.96 | 2.1 |

| Opt-02 | Pyrrole-Benzoic Acid - OH | 0.65 (Lacks HBD) | > 100 |

| Scaffold-Hop-01 | Indole-Carboxylic Acid | 0.92 | 8.7 |

Analysis:

-

Lead-01 serves as the baseline, showing good fit and moderate activity.

-

Opt-01 , with a fluoro-substitution likely enhancing a hydrophobic interaction, shows improved activity, consistent with the model.

-

Opt-02 demonstrates the model's predictive power. Removing the hydroxyl group (the HBD) causes the fit score to plummet and abolishes biological activity, confirming the necessity of this feature.

-

Scaffold-Hop-01 shows that a different core (indole) can still satisfy the pharmacophore requirements and exhibit activity, opening a new chemical series for exploration.

Part 4: Advanced Considerations

Synergy with Other CADD Methods

Pharmacophore modeling is most powerful when used in concert with other computational techniques. It is not a replacement for methods like molecular docking but rather a complementary tool.

-

Pharmacophore → Molecular Docking: A pharmacophore-based virtual screen can be used as a rapid initial filter to reduce a library of millions of compounds down to thousands. This smaller, enriched set can then be subjected to more computationally intensive and accurate molecular docking simulations to refine binding poses and rank compounds by estimated binding affinity.[14]

-

QSAR & Pharmacophore: 3D-QSAR (Quantitative Structure-Activity Relationship) methods can use the alignment generated by a pharmacophore model to build a statistical model that correlates the 3D properties of molecules with their biological activity.[16]

Visualization: The CADD Synergy Workflow

Caption: A synergistic workflow combining CADD techniques.

Limitations and Best Practices

While powerful, it is crucial to acknowledge the limitations of pharmacophore modeling:

-

Ligand Flexibility: Inadequately sampling the conformational space of flexible molecules can lead to missing the bioactive conformation and generating a flawed model.[14]

-

Quality of Input Data: For ligand-based models, the quality of the final hypothesis is entirely dependent on the quality and diversity of the input biological data.

-

Static Representation: The model is a static picture and does not inherently account for protein flexibility or induced-fit effects.

Best Practice: Always treat the pharmacophore model as a guiding hypothesis. Its predictions must be validated through experimental testing. The process is cyclical: experimental results feed back to refine and improve the next generation of computational models.

Conclusion

Pharmacophore analysis is an indispensable tool in the modern drug discovery toolkit. When applied to promising scaffolds like pyrrole-benzoic acid conjugates, it provides a rational, efficient, and insightful framework for understanding complex structure-activity relationships. By moving beyond simple 2D structures to consider the crucial 3D arrangement of interaction features, researchers can accelerate the discovery process, moving from a diverse set of initial actives to optimized lead candidates with greater speed and confidence. The integration of robust validation protocols and synergistic workflows with other CADD methods ensures that these computational models serve as trustworthy guides in the quest for novel therapeutics.

References

- Fiveable. Pharmacophore modeling | Medicinal Chemistry Class Notes.

-

(2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate. [Link]

-

Kirchmair, J., et al. (2014). Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling. Methods. [Link]

- (2025).

- Patsnap Synapse. (2025).

- Protac - Drug Discovery Pro.

-

Schrödinger. Phase. [Link]

-

Kaserer, T., et al. (2015). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. PMC. [Link]

-

ResearchGate. (2014). What is the best free software for Pharmacophore mapping?. [Link]

-

VLife Sciences. Pharmacophore Software, Pharmacophore model, Pharmacophore identification. [Link]

-

Is, Y. S., & Uzabaci, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]

- Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.

- Creating a pharmacophore

-

Bioinformatics Insight. (2024). Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube. [Link]

-

Kumar, P., et al. (2024). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. RSC Advances. [Link]

-

Al-Warhi, T., et al. (2024). Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia. Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

- Directory of in silico Drug Design tools.

-

ResearchGate. List of softwares related to pharmacophore modeling. [Link]

-

Shrey, P., et al. (2024). In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. Bentham Science Publisher. [Link]

-

Schaller, D., et al. (2020). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. [Link]

-

Pontiki, E., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. International Journal of Molecular Sciences. [Link]

-

Mehta, S., & Desai, K. (2013). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. SciSpace. [Link]

-

Basile, L., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. International Journal of Molecular Sciences. [Link]

-

Beteringhe, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]

- Pharmacophore Modeling in Drug Discovery and Development: An Overview.

-

Norman, M. H., et al. (2009). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters. [Link]

-

(2026). Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. [Link]

-

Basile, L., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. MDPI. [Link]

-

Vuorinen, A., et al. (2014). Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Novel 17β-Hydroxysteroid Dehydrogenase 2 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

(2025). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. ResearchGate. [Link]

-

Beteringhe, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. PMC. [Link]

-

Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science. [Link]

-

Li, H., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry. [Link]

-

Joshi, S. D., et al. (2018). Pharmacophore mapping, molecular docking, chemical synthesis of some novel pyrrolyl benzamide derivatives and evaluation of their inhibitory activity against enoyl-ACP reductase (InhA) and Mycobacterium tuberculosis. Bioorganic Chemistry. [Link]

-

Kamal, A., et al. (2016). An Update on the Synthesis of Pyrrolo[14]benzodiazepines. Molecules. [Link]

-

Abdel-Wahab, B. F., & Abdel-Aziem, A. (2016). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis. [Link]

-

Tan, T. H., et al. (2020). Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. Scientific Reports. [Link]

-

Chen, Y. A., et al. (2014). Synthesis and bioactivity of pyrrole-conjugated phosphopeptides. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 7. alliedacademies.org [alliedacademies.org]

- 8. eurekaselect.com [eurekaselect.com]

- 9. scispace.com [scispace.com]

- 10. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fiveable.me [fiveable.me]

- 15. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 16. mdpi.com [mdpi.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Directory of in silico Drug Design tools [click2drug.org]

Technical Guide: Ketorolac Synthesis Pathways and Intermediates

The following technical guide details the synthesis pathways, intermediates, and process chemistry of Ketorolac.

Introduction: The Pyrrolizine Challenge

Ketorolac (marketed as Toradol) is a potent non-steroidal anti-inflammatory drug (NSAID) distinguished by its pyrrolizine carboxylic acid core. Unlike simple propionic acid derivatives (e.g., Ibuprofen), Ketorolac's structure is a bicyclic heteroaromatic system—specifically a 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid.

From a synthetic perspective, the molecule presents three distinct challenges:

-

Regioselectivity: Installing the benzoyl group at the C5 position of the pyrrole ring without over-substitution.

-

Ring Fusion: Constructing the saturated 5-membered ring onto the pyrrole core (pyrrolizine formation).

-

Chirality: The C1 position is a chiral center. While marketed as a racemate (tromethamine salt), the (S)-enantiomer carries the COX-inhibitory activity.[1][2]

This guide analyzes the evolution of Ketorolac synthesis from the early linear methods to modern convergent industrial processes.

The Evolution of Synthesis Pathways

Pathway A: The Linear "Muchowski" Route (Historical Baseline)

Developed by Syntex (now Roche) in the 1970s, this route builds the molecule linearly starting from pyrrole. While chemically intuitive, it suffers from the instability of pyrrole and lower yields during scale-up.

-

Step 1: Benzoylation: Pyrrole is reacted with benzoyl chloride (Friedel-Crafts acylation) to yield 2-benzoylpyrrole .

-

Step 2: N-Alkylation: The pyrrole nitrogen is alkylated with an electrophile like 1,2-dichloroethane or a malonate derivative.[3]

-

Step 3: Cyclization: An intramolecular alkylation closes the second ring.

-

Step 4: Hydrolysis/Decarboxylation: The ester groups are removed to yield the free acid.

Pathway B: The Convergent "2,5-DMT" Industrial Route (Current Standard)

Modern industrial manufacturing utilizes a convergent strategy that avoids handling unsubstituted pyrrole. This route uses 2,5-dimethoxytetrahydrofuran (2,5-DMT) as a masked pyrrole equivalent, allowing for the formation of a functionalized pyrrole ring in a single step (Paal-Knorr type synthesis).

Detailed Mechanism & Flow[4]

-

Precursor Synthesis: 2,5-DMT is condensed with bromoethylamine hydrobromide to form N-(2-bromoethyl)pyrrole (BEP) .[5][6] This is a critical stable intermediate.

-

Side Chain Installation: BEP is used to alkylate diethyl malonate (or ethyl cyanoacetate), creating the carbon skeleton for the second ring.

-

Regioselective Acylation: The functionalized pyrrole is benzoylated at the C5 position.

-

Ring Closure: Intramolecular cyclization forms the pyrrolizine core.

DOT Diagram: Convergent Industrial Synthesis

Caption: The convergent industrial route utilizing N-(2-bromoethyl)pyrrole (BEP) as the pivotal intermediate.

Critical Intermediates Analysis

The stability and purity of intermediates are vital for regulatory compliance (ICH Q3A/B).

| Intermediate ID | Chemical Name | CAS Registry | Critical Quality Attribute (CQA) |

| BEP | N-(2-bromoethyl)pyrrole | 106035-61-2 | Lachrymator/Unstable. Must be stored cold. Precursor to all N-substituted impurities. |

| Malonate Adduct | Diethyl 2-(2-(1H-pyrrol-1-yl)ethyl)malonate | 106035-62-3 | Purity Marker. Incomplete alkylation here leads to "des-malonyl" impurities downstream. |

| Ketorolac Ester | Ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | 108061-03-6 | Hydrolysis Precursor. Must be fully saponified to avoid ethyl ester contamination in final drug substance. |

Experimental Protocol: Tromethamine Salt Formation

The final step in commercial production is not the synthesis of the acid, but the formation of the Ketorolac Tromethamine salt. This step is critical for bioavailability and stability. The following is a standardized protocol adapted from process patents (e.g., US 6,191,285).

Objective: Convert Ketorolac free acid to its soluble tromethamine salt with >99.5% purity.

Reagents:

-

Ketorolac Free Acid (Crude)[5]

-

Tromethamine (Tris(hydroxymethyl)aminomethane)

-

Solvents: Isopropanol (IPA), Ethyl Acetate (EtOAc), Water.

Methodology:

-

Dissolution: Charge 20.0 g of Ketorolac free acid into a reactor containing 150 mL of Isopropanol. Agitate at 40°C until fully dissolved.

-

Salt Formation: In a separate vessel, dissolve 12.0 g of Tromethamine in 25 mL of distilled water. Add this aqueous solution slowly to the Ketorolac/IPA solution.

-

Note: The stoichiometry is 1:1. Slight excess of Tromethamine is often used to ensure complete conversion.

-

-

Filtration: Pass the warm solution through a 0.2-micron filter to remove particulate matter (carbon specks, dust).

-

Crystallization: Add 350 mL of Ethyl Acetate to the filtrate.

-

Distillation: Perform vacuum distillation to remove excess water/alcohol until the volume is reduced by ~50%. This azeotropic removal of water triggers precipitation.

-

Isolation: Cool the slurry to 0-5°C for 2 hours. Filter the white crystalline solid.

-

Drying: Dry under vacuum at 55°C to constant weight.

Self-Validating Check: The final pH of a 1% aqueous solution of the salt should be between 5.7 and 6.7. If outside this range, the salt stoichiometry is incorrect.

Advanced Topic: Enantioselective Synthesis

While the industrial route yields a racemate, the (S)-enantiomer is the active COX inhibitor.[1][2]

-

Baran's Oxidative Coupling: In 2005, Baran et al. demonstrated a direct coupling of pyrroles with carbonyls using copper oxidants. This allows for a much shorter synthesis but is currently less economical for multi-ton scale compared to the resolution of the racemate.

-

Enzymatic Resolution: Lipases (e.g., Candida antarctica Lipase B, CALB) are used to kinetically resolve Ketorolac esters, yielding (S)-Ketorolac with high enantiomeric excess (ee > 98%).

DOT Diagram: Mechanism of Pyrrolizine Ring Closure

Caption: Mechanistic flow of the critical intramolecular Friedel-Crafts alkylation closing the pyrrolizine ring.

References

-

Muchowski, J. M., et al. (1976). Synthesis of 5-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids.[3][5][7][8] U.S. Patent 4,089,969.

-

Baran, P. S., Richter, J. M., & Lin, D. W. (2005).[9] Direct coupling of pyrroles with carbonyl compounds: short enantioselective synthesis of (S)-ketorolac.[9] Angewandte Chemie International Edition, 44(4), 609-612.[9]

-

Xu, R., et al. (2019).[3] Improved Synthesis Process of Ketorolac Tromethamine. Chinese Journal of Pharmaceuticals, 50(08), 868-870.[3] [3]

-

Syntex (U.S.A.) Inc. (2001). Process for the preparation of ketorolac tromethamine.[5][6][10] U.S. Patent 6,191,285.

-

Hernández-Lladó, P., et al. (2022).[11] Transition Metal-Free, Visible Light-Mediated Radical Cyclisation of Malonyl Radicals onto 5-Ring Heteroaromatics. ResearchGate.[11]

Sources

- 1. Preclinical enantioselective pharmacology of (R)- and (S)- ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Improved Synthesis Process of Ketorolac Tromethamine [cjph.com.cn]

- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 5. EP1097152B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]

- 6. US6559319B2 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]